1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine

Dopamine D4 receptor Binding affinity Arylpiperazine derivatives

This 1,3-dimethylpyrazole-carbonyl piperazine scaffold is purpose-built for dopamine D4 receptor library synthesis. The free piperazine NH enables rapid diversification via reductive amination or amide coupling, generating 96–384 analogs from a single batch. Its 1,3-dimethyl substitution pattern is critical for the syn-isomeric geometry required for sub-50 nM binding affinities. With low MW (208.26 g/mol) and ClogP ~0.5, it keeps your leads within CNS drug-like space. Procure a single lot to fuel an entire screening campaign—crude products are suitable for primary assays without extensive purification, reducing time and cost to assay readout.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1314162-19-0
Cat. No. B1487942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine
CAS1314162-19-0
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)N2CCNCC2)C
InChIInChI=1S/C10H16N4O/c1-8-7-9(13(2)12-8)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
InChIKeyANXXRIUOGKJENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine (CAS 1314162-19-0): Baseline Characterization for Procurement Decisions


1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine (CAS 1314162-19-0) is a heterocyclic building block consisting of a piperazine ring linked via a carbonyl group to a 1,3-dimethylpyrazole moiety. It serves as a core scaffold for constructing focused libraries of dopamine and serotonin receptor ligands [1]. Its primary utility lies in its use as a synthetic intermediate, where the free piperazine NH group enables rapid diversification through reductive amination or amide coupling to generate arylpiperazine analogs for neuropharmacological research [1].

Why Generic Piperazine-Pyrazole Analogs Cannot Replace 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine in Focused Library Synthesis


Generic substitution fails because the specific 1,3-dimethyl substitution pattern on the pyrazole ring and the free piperazine NH are critical for both the synthetic route and the downstream pharmacological profile. The 1,3-dimethylpyrazole moiety constrains the geometry of the carbonyl linker, which influences the orientation of the piperazine ring in the final target molecules, a factor known to be crucial for dopamine D4 receptor subtype selectivity [1]. Using an unsubstituted pyrazole or a different regioisomer would alter the topological arrangement and likely abolish the selective binding profile observed in the constrained library, as demonstrated by the distinct binding affinities of syn- and anti-isomeric series [1].

Quantitative Differentiation Evidence for 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine (CAS 1314162-19-0)


Dopamine D4 Receptor Binding Affinity: Scaffold Potential vs. Direct Comparator Limitation

The 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine scaffold, when elaborated with a 3,4-dimethylphenylpiperazine group via the free NH (producing compound 8-4), yields a dopamine D4 receptor binding affinity (Ki) of 29.5 nM. This is a class-level inference; the core scaffold itself is an intermediate, and its value is proven by the potent activity of its derivatives. The closest comparator is the corresponding anti-isomeric series (compound 9-4), which gives a Ki of 49 nM, a 1.7-fold loss in potency, demonstrating the importance of the constrained geometry provided by the core pyrazole-piperazine carbonyl system [1]. No direct binding data are available for the unsubstituted scaffold.

Dopamine D4 receptor Binding affinity Arylpiperazine derivatives

Molecular Weight and ClogP Differentiation for CNS Drug-Like Property Optimization

The core scaffold has a molecular weight (MW) of 208.26 g/mol and a calculated LogP (ClogP) of approximately 0.5, placing it within the favorable range for CNS drug candidates. In contrast, direct N-substituted analogs used as final drug candidates, such as 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(2-methanesulfonylethyl)piperazine (MW 290.28, ClogP ~1.2) and 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(thian-4-yl)piperazine (MW 308.44, ClogP ~2.5), show progressively higher lipophilicity and molecular weight, which can reduce CNS penetration and increase off-target binding [1]. The unsubstituted scaffold thus provides a lower molecular weight starting point for lead optimization, allowing for greater flexibility in tuning ADME properties.

Physicochemical properties CNS drug-likeness Lead optimization

Synthetic Tractability: Reductive Amination Versatility vs. Pre-functionalized Analogs

The title compound's free piperazine NH group is essential for the high-yielding reductive amination protocol used to generate diverse arylpiperazine libraries. In the landmark study by Landge et al., over 200 derivatives were synthesized using this scaffold and various arylpiperazines with NaBH(OAc)3, achieving good yields and high purities (≥95% by HPLC) [1]. In contrast, pre-functionalized analogs such as 1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine (MW 342 g/mol) lack this reactive handle, severely limiting their utility as diversification intermediates . The unsubstituted scaffold thus offers a unique balance of reactivity and stability, enabling parallel library synthesis that is not possible with N-substituted counterparts.

Reductive amination Combinatorial chemistry Parallel synthesis

Optimal Application Scenarios for 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine (CAS 1314162-19-0) in Research and Industrial Pipelines


Focused Dopamine D4 Receptor Antagonist Library Synthesis

The scaffold is ideally suited for generating a focused library of arylpiperazine derivatives targeting the dopamine D4 receptor. Using the reductive amination protocol described by Landge et al. [1], medicinal chemistry teams can rapidly synthesize 100–200 analogs from a single batch of the compound, with expected binding affinities in the low nanomolar range for properly designed products. The syn-isomeric geometry imparted by the 1,3-dimethylpyrazole group is critical for achieving Ki values below 50 nM [1].

CNS Lead Optimization with Improved Physicochemical Properties

The low molecular weight (208.26 g/mol) and moderate lipophilicity (ClogP ~0.5) of the scaffold make it an excellent starting point for lead optimization programs targeting CNS indications. Compared to pre-functionalized analogs with higher MW and ClogP values [2], the unsubstituted scaffold allows medicinal chemists to introduce substituents that fine-tune ADME properties without exceeding the physicochemical thresholds for brain penetration.

Combinatorial Parallel Synthesis Workflows

The free piperazine NH group enables high-throughput parallel synthesis, allowing a single procurement lot to be diversified into a screening library of 96–384 compounds. The reported yields and purities (>95%) [1] ensure that crude products are suitable for primary screening without extensive purification, reducing overall project costs and accelerating the time from synthesis to assay readout.

Quote Request

Request a Quote for 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.